

Literature review of 1-Methylazepan-4-ol research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

[Get Quote](#)

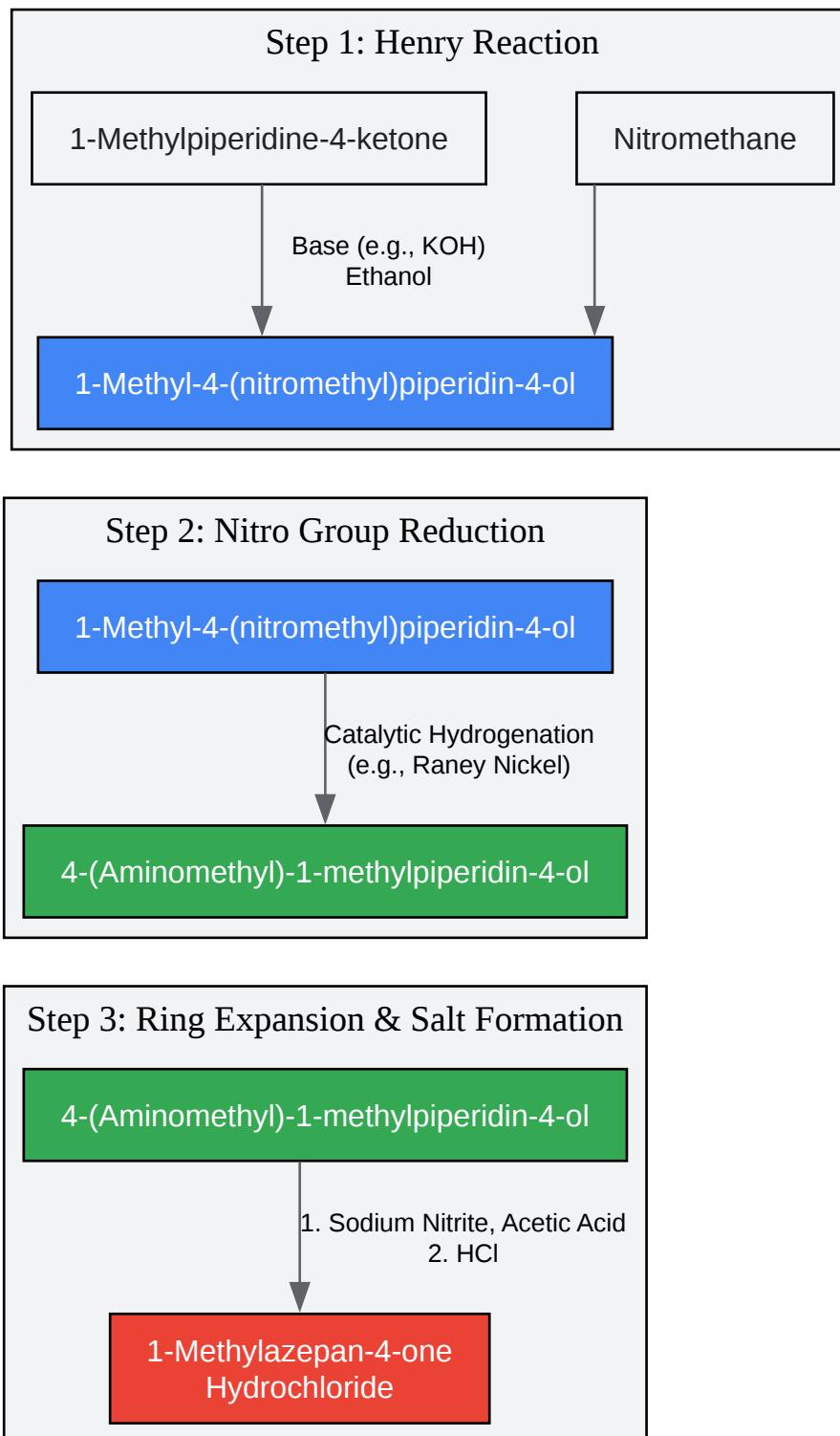
An In-depth Technical Guide to **1-Methylazepan-4-ol**

This technical guide provides a comprehensive review of the available scientific literature on **1-Methylazepan-4-ol** (CAS 19065-49-7), a heterocyclic compound of interest in chemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and known biological context.

Physicochemical Properties

1-Methylazepan-4-ol is a seven-membered heterocyclic alcohol. Its properties, along with those of its common precursor 1-Methylazepan-4-one hydrochloride, are summarized below. Data is compiled from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	1-Methylazepan-4-ol	1-Methylazepan-4-one hydrochloride
CAS Number	19065-49-7 [1]	19869-42-2 [5]
Molecular Formula	C ₇ H ₁₅ NO [1] [4]	C ₇ H ₁₄ CINO [5] [6]
Molecular Weight	129.20 g/mol [1] [4]	163.65 g/mol [6]
IUPAC Name	1-methylazepan-4-ol	1-methylazepan-4-one;hydrochloride [5]
Physical Form	Liquid	Colorless to light yellow solid [7]
Purity (Typical)	95-97% [1] [2] [3]	≥95% [6]
SMILES	CN1CCCC(CC1)O [1]	CN1CCCC(=O)CC1.Cl [7]
InChI Key	GLXOHWLGZMRLRM-UHFFFAOYSA-N	BHSJZGRGJYULPA-UHFFFAOYSA-N [5]
Topological Polar Surface Area (TPSA)	23.47 Å ² [1]	20.3 Å ² [5]
Storage Temperature	Room Temperature	Room Temperature or 2-8°C [7]

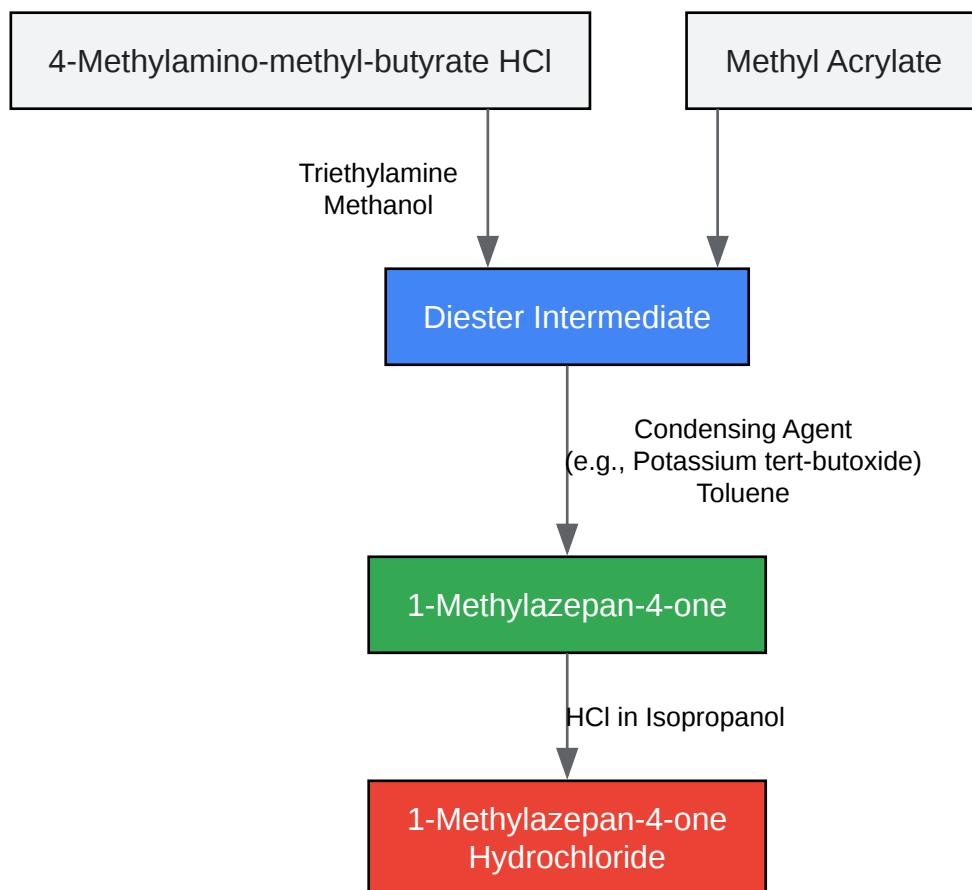

Synthesis Methodologies

The primary route to **1-Methylazepan-4-ol** involves the chemical reduction of its corresponding ketone, 1-Methylazepan-4-one. The synthesis of this ketone precursor is well-documented and typically follows one of two major pathways.

Synthesis of Precursor: 1-Methylazepan-4-one Hydrochloride

Two notable methods for synthesizing the key intermediate, 1-Methylazepan-4-one (or its hydrochloride salt), are the ring expansion of a piperidine derivative and the intramolecular Dieckmann condensation.

This synthetic strategy expands the six-membered piperidine ring into the seven-membered azepane system. The process involves a Henry reaction, followed by nitro group reduction and subsequent ring expansion.[8]


[Click to download full resolution via product page](#)

Caption: Workflow for Ring Expansion Synthesis of 1-Methylazepan-4-one HCl.

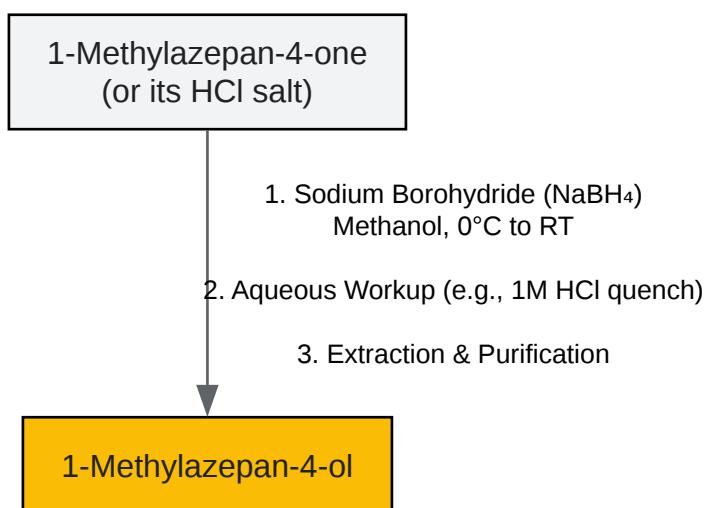
Experimental Protocol (Based on Patent CN112920120B):[8]

- Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: 1-methylpiperidine-4-ketone is reacted with nitromethane in the presence of a base like potassium hydroxide in ethanol. The mixture is stirred at room temperature for approximately 48 hours. The resulting solid is filtered and washed to yield the product with a reported yield of 80.4%.[8]
- Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: The nitroalkanol intermediate is reduced via catalytic hydrogenation. Raney nickel is used as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction proceeds for about 24 hours, and after catalyst filtration, the product is obtained with a reported yield of 74%.[8]
- Preparation of 1-Methylazepan-4-one Hydrochloride: The amino alcohol is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight. The pH is adjusted to 7-8, and the product is extracted with DCM. After concentration, isopropanol is added, and the pH is adjusted to <6 with hydrogen chloride in isopropanol to induce crystallization, yielding the final product with a reported yield of 87.0%.[8]

This classical approach utilizes an intramolecular cyclization of a substituted diethyl ester to form the azepane ring.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for Dieckmann Condensation Synthesis.


Experimental Protocol (Based on Patent CN101781248B):[\[9\]](#)

- Diester Formation: 4-methylamino-methyl-butyrate hydrochloride is reacted with methyl acrylate in a methanol solution containing triethylamine. The molar ratio of the starting materials and base is critical for the reaction's success.[\[9\]](#)
- Intramolecular Cyclization: The resulting diester intermediate is cyclized using a strong base, such as potassium tert-butoxide, in a solvent like toluene under reflux. The byproduct, tert-butanol, is removed during the reaction.[\[9\]](#)
- Hydrolysis, Decarboxylation, and Salt Formation: The reaction mixture is cooled and quenched with hydrochloric acid. This step facilitates both the hydrolysis of the ester and decarboxylation to form the ketone. The aqueous acid layer is separated, and the pH is

adjusted to induce crystallization of the final hydrochloride salt. The patent notes high purity and yield, making it suitable for large-scale production.[9]

Reduction of 1-Methylazepan-4-one to 1-Methylazepan-4-ol

The conversion of the ketone to the target secondary alcohol is a standard reduction reaction. While specific literature detailing this exact transformation is sparse, a general and highly effective method involves the use of sodium borohydride (NaBH_4).[10]

[Click to download full resolution via product page](#)

Caption: General Workflow for the Reduction to **1-Methylazepan-4-ol**.

Representative Experimental Protocol: This protocol is adapted from standard procedures for ketone reduction.[10]

- Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, a mild base (e.g., NaHCO_3) may be added to liberate the free base. Cool the solution to 0°C in an ice bath.
- Reduction: Slowly add sodium borohydride (NaBH_4 , approx. 1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed.
- Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding 1 M HCl until gas evolution ceases. This step neutralizes excess NaBH₄.
- Workup and Extraction: Remove the methanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH > 10) with an aqueous NaOH solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude **1-Methylazepan-4-ol**. Further purification can be achieved via silica gel column chromatography if necessary.

Pharmacological Activity and Applications

As of late 2025, the peer-reviewed literature contains limited specific information on the pharmacological activity of **1-Methylazepan-4-ol**. However, its ketone precursor, 1-Methylazepan-4-one hydrochloride, has been investigated for several biological activities.

- Pim Kinase Inhibition: 1-Methylazepan-4-one hydrochloride (also known as CX-6258) has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell proliferation and survival, making them a target in oncology research.[7]
- Modulation of Opioid Intake: Research in animal models has indicated that 1-Methylazepan-4-one hydrochloride may reduce fentanyl self-administration. This suggests a potential role in the field of addiction treatment and management by interacting with opioid receptors or related neurological pathways.[7]

It is plausible that **1-Methylazepan-4-ol** could serve as a scaffold or building block in the synthesis of more complex, pharmacologically active molecules.[2] Its structural framework is relevant in medicinal chemistry for creating compounds that target various biological systems.

Conclusion

1-Methylazepan-4-ol is a readily accessible heterocyclic alcohol, primarily synthesized through the reduction of its ketone precursor. While the synthesis of 1-Methylazepan-4-one is well-established via ring expansion or Dieckmann condensation, detailed pharmacological studies on the final alcohol product are not widely published. The known biological activity of its precursor, particularly in cancer and addiction research, suggests that **1-Methylazepan-4-ol** and its derivatives are valuable compounds for further investigation and could serve as important building blocks in the development of novel therapeutic agents. Future research should focus on elucidating the specific biological profile of **1-Methylazepan-4-ol** to fully understand its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. molbase.com [molbase.com]
- 4. 1-Methylazepan-4-ol | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]
- 8. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Literature review of 1-Methylazepan-4-ol research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b101566#literature-review-of-1-methylazepan-4-ol-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com